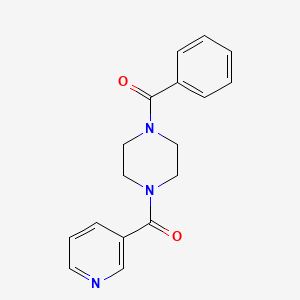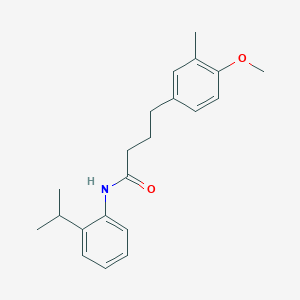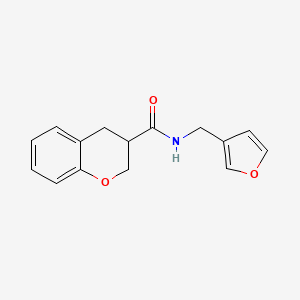![molecular formula C18H29N3O4 B5664187 2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)
2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid often involves multistep synthetic routes. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions is a related process demonstrating the complex synthetic strategies employed in this chemical space (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds, including 2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid, is characterized by a spirocyclic framework that incorporates nitrogen atoms within the cycle. This structural motif is significant for its chemical stability and reactivity. For instance, studies involving X-ray structural analysis provide insights into the molecular configurations and the relative orientation of substituents around the spiro center, crucial for understanding the compound's reactivity and interaction with biological targets (Dyachenko et al., 2015).
Chemical Reactions and Properties
Spirocyclic compounds, including 2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid, exhibit a range of chemical reactions, owing to the presence of reactive functional groups. For example, the reactivity towards intramolecular spirocyclization, Michael addition reactions, and the formation of complex heterocyclic structures illustrates the versatility of these compounds in synthetic organic chemistry (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of diazaspiro compounds are influenced by their molecular structure. The spirocyclic architecture impacts the compound's solubility, melting point, and crystalline structure. For instance, the crystallographic analysis helps in determining the solid-state arrangement and provides insight into the intermolecular interactions that dictate the compound's physical properties (Shaker et al., 2011).
Chemical Properties Analysis
The chemical properties of 2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid are characterized by its reactivity towards various organic transformations. This includes its behavior in condensation reactions, its potential as a precursor for further functionalization, and its role in the synthesis of more complex molecular architectures. The study of such chemical properties is essential for harnessing the compound's potential in the development of new materials and biologically active molecules (Li et al., 2014).
Propriétés
IUPAC Name |
2-[3-oxo-9-(2-pyrrolidin-1-ylacetyl)-2,9-diazaspiro[5.5]undecan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4/c1-14(17(24)25)21-13-18(5-4-15(21)22)6-10-20(11-7-18)16(23)12-19-8-2-3-9-19/h14H,2-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGLXJZUZXKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2(CCC1=O)CCN(CC2)C(=O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5664117.png)



![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5664144.png)
![N-[(5-cyclopropylisoxazol-3-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5664158.png)


![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methyl-1H-indole](/img/structure/B5664179.png)
![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)
![(3R*,4R*)-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5664192.png)
![N-[(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5664194.png)
![7-fluoro-3-methyl-N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5664199.png)